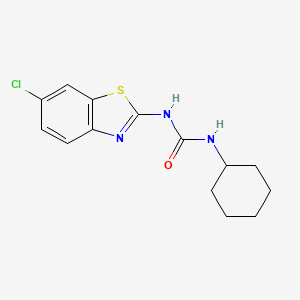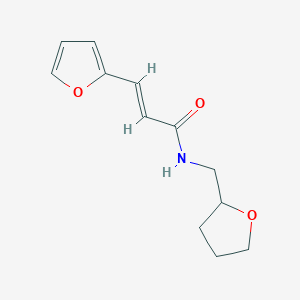![molecular formula C19H18BrN3O3 B3881830 1-[3-(4-bromophenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3881830.png)
1-[3-(4-bromophenyl)acryloyl]-4-(4-nitrophenyl)piperazine
Descripción general
Descripción
This compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-bromophenylacryloyl chloride with a 4-nitrophenylpiperazine. This is a type of acylation reaction, where an acyl group is transferred from one molecule to another .Molecular Structure Analysis
The compound contains a piperazine ring, which is a saturated heterocyclic ring containing two nitrogen atoms. It also contains phenyl groups, which are aromatic rings, attached to the piperazine ring. The presence of bromine and nitro groups on the phenyl rings would have a significant effect on the compound’s reactivity .Chemical Reactions Analysis
The bromine atom on the phenyl ring is a good leaving group, meaning it could be replaced by other groups in a substitution reaction. The nitro group is electron-withdrawing, which means it can stabilize positive charge on the ring and make the compound more reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro group and the piperazine ring could increase its solubility in water .Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve exploring its potential biological activity, given the known activities of other piperazine derivatives . It could also involve studying its reactivity in various chemical reactions, given the presence of the reactive bromine and nitro groups .
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c20-16-4-1-15(2-5-16)3-10-19(24)22-13-11-21(12-14-22)17-6-8-18(9-7-17)23(25)26/h1-10H,11-14H2/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTMBWGCFFTAAF-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3881769.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-(3,4-dichlorophenyl)-4-quinolinecarboxamide](/img/structure/B3881775.png)


![2,2,2-trifluoro-N-{4-[N-(2-methylbenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B3881789.png)
![1-[3-(4-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3881797.png)
![ethyl 2-(propionylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3881807.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B3881811.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B3881832.png)
![2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoacetamide](/img/structure/B3881850.png)
